
S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” is an organic compound that belongs to the class of carbonodithioates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Introduction of the methoxyphenyl group: This step might involve a Friedel-Crafts alkylation reaction to attach the methoxyphenyl group to the pentanone backbone.
Formation of the carbonodithioate group: This can be done by reacting the intermediate compound with carbon disulfide and an appropriate alkylating agent, such as ethyl iodide, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The carbonodithioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- S-(1-cyano-5-phenyl-5-oxopentan-2-yl) O-ethyl carbonodithioate
- S-(1-cyano-5-(4-hydroxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate
- S-(1-cyano-5-(4-chlorophenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate
Uniqueness
“S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature might enhance its solubility, stability, or interaction with specific biological targets compared to similar compounds.
Properties
Molecular Formula |
C16H19NO3S2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
O-ethyl [1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H19NO3S2/c1-3-20-16(21)22-14(10-11-17)8-9-15(18)12-4-6-13(19-2)7-5-12/h4-7,14H,3,8-10H2,1-2H3 |
InChI Key |
PJSAEBMARVETOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SC(CCC(=O)C1=CC=C(C=C1)OC)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



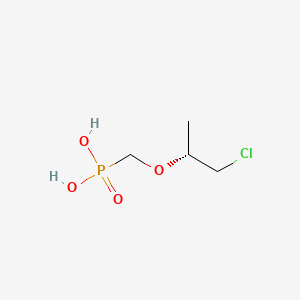
![tert-butyl 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B11832863.png)
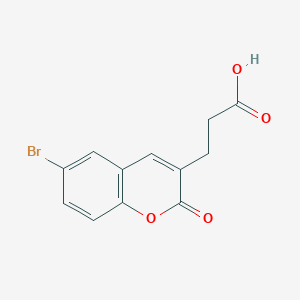
![4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol](/img/structure/B11832874.png)
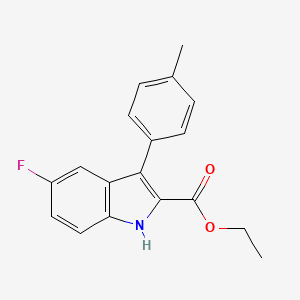
![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)

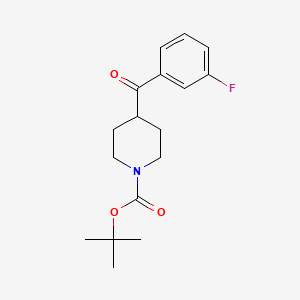
![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)

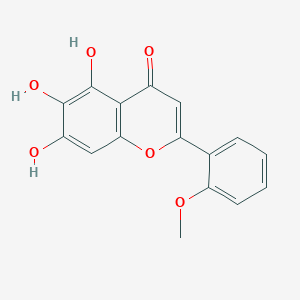
![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)

